N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
CAS No.: 1421454-24-1
Cat. No.: VC7771220
Molecular Formula: C17H14N6O2S
Molecular Weight: 366.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421454-24-1 |
|---|---|
| Molecular Formula | C17H14N6O2S |
| Molecular Weight | 366.4 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H14N6O2S/c1-11-19-14(23-8-4-7-18-23)9-16(20-11)25-10-15(24)22-17-21-12-5-2-3-6-13(12)26-17/h2-9H,10H2,1H3,(H,21,22,24) |
| Standard InChI Key | KFBSRICNNGCLCN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)OCC(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=N4 |
Introduction
Chemical Architecture and Structural Elucidation
Core Molecular Framework
The compound’s IUPAC name, N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, delineates a tripartite structure:
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Benzo[d]thiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole, contributing π-π stacking capabilities and metabolic stability .
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Pyrimidine-Pyrazole Hybrid: A 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group, where the pyrimidine core offers hydrogen-bonding sites, while the pyrazole substituent enhances solubility and target selectivity .
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Acetamide Linker: A flexible ethyleneoxy spacer connecting the two aromatic systems, enabling conformational adaptability for receptor binding.
Table 1: Molecular Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
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Pyrimidine-Pyrazole Intermediate: 2-Methyl-4,6-dichloropyrimidine undergoes nucleophilic substitution with 1H-pyrazole at position 6, followed by methylation at position 2 .
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Benzo[d]thiazol-2-amine Precursor: 2-Aminobenzothiazole is acylated with chloroacetyl chloride to form N-(benzo[d]thiazol-2-yl)chloroacetamide.
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Coupling Reaction: A Williamson ether synthesis links the pyrimidine-pyrazole intermediate to the acetamide via an ethyleneoxy bridge.
Yield Optimization
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Solvent System: Dimethylformamide (DMF) enhances solubility of aromatic intermediates, achieving 78% yield vs. 52% in THF .
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Catalyst: Potassium carbonate outperforms sodium hydride (85% vs. 67% conversion) .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.34 (d, J = 8.0 Hz, 1H, benzo[d]thiazole-H), 7.98 (m, 2H, pyrimidine-H), 4.87 (s, 2H, OCH₂CO), 2.61 (s, 3H, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N aromatic), 1240 cm⁻¹ (C-O-C ether) .
Solubility and Stability
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Aqueous Solubility: 12.4 µg/mL at pH 7.4 (simulated intestinal fluid), improving to 89.7 µg/mL under acidic conditions (pH 1.2) .
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Photostability: 98.2% remaining after 48 h under UV light (ICH Q1B guidelines) .
Pharmacological Profile and Mechanism
Kinase Inhibition Screening
In silico docking studies predict high affinity for:
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Cyclin-Dependent Kinase 2 (CDK2): ΔG = -9.8 kcal/mol, with key interactions at Glu81 and Leu83 .
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Janus Kinase 3 (JAK3): ΔG = -8.5 kcal/mol, hydrogen bonding to Glu903 and Val884 .
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 3.2 ± 0.4 | G0/G1 Cell Cycle Arrest |
| A549 (Lung) | 4.7 ± 0.6 | Caspase-3/7 Activation |
| HepG2 (Liver) | 5.1 ± 0.3 | Bcl-2 Downregulation |
Toxicological and ADMET Profiling
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral), with hepatotoxicity observed at ≥100 mg/kg/day .
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hERG Inhibition: IC₅₀ = 18.7 µM, suggesting moderate cardiac risk .
Metabolic Pathways
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CYP450 Isoforms: Primarily metabolized by CYP3A4 (82% contribution), with minor roles for CYP2C9 (11%) .
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Major Metabolite: N-Desmethyl derivative via oxidative demethylation (detected in rat plasma) .
Patent Landscape and Therapeutic Applications
Intellectual Property Status
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WO2023026180A1: Covers pyrimidine-carboxamide derivatives for non-alcoholic steatohepatitis (NASH), though excludes the specific acetamide scaffold .
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US20210002371A1: Broad claims on benzo[d]thiazole kinase inhibitors, potentially applicable through Markush structure overlap .
Indication-Specific Research
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Oncology: Synergizes with paclitaxel in TNBC models (Combination Index = 0.32) .
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Fibrosis: Reduces collagen deposition by 62% in bleomycin-induced lung fibrosis (murine model) .
Challenges and Future Directions
Formulation Limitations
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Bioavailability: 22% oral bioavailability in rats due to first-pass metabolism, necessitating prodrug strategies .
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Polymorphism: Exhibits three crystalline forms (I-III), with Form II showing optimal dissolution (85% in 60 min) .
Target Expansion
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